molecular formula C15H22O2 B8373898 Methyl 2-(4-t-butylphenyl)butanoate

Methyl 2-(4-t-butylphenyl)butanoate

Cat. No.: B8373898
M. Wt: 234.33 g/mol
InChI Key: ODOUMRJDNPQDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-t-butylphenyl)butanoate is an ester derivative characterized by a butanoate backbone esterified with a methyl group at the second carbon, which is further substituted with a para-t-butylphenyl ring. This structural configuration confers unique steric and electronic properties, influencing its physical characteristics (e.g., melting point, solubility) and reactivity. The bulky tert-butyl group at the para position enhances hydrophobicity and may reduce crystallinity compared to analogs with smaller substituents .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

methyl 2-(4-tert-butylphenyl)butanoate

InChI

InChI=1S/C15H22O2/c1-6-13(14(16)17-5)11-7-9-12(10-8-11)15(2,3)4/h7-10,13H,6H2,1-5H3

InChI Key

ODOUMRJDNPQDFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Functional Group Substituent Position/Type Key Inferred Properties
Methyl 2-(4-t-butylphenyl)butanoate Ester Para-t-butylphenyl High hydrophobicity, low polarity, potential thermal stability due to steric hindrance
Methyl 2-phenylbutanoate Ester Phenyl (no substituent) Lower steric bulk; higher volatility and potential for crystallization
Methyl 4-phenylbutanoate Ester Phenyl at terminal carbon Altered molecular conformation; possible differences in solubility and intermolecular interactions
4-(4-Methylphenyl)butanoic acid Carboxylic acid Para-methylphenyl Higher acidity (pKa ~4-5); increased water solubility compared to ester analogs
3-Methyl-3-phenylbutanoic acid Carboxylic acid Meta-methylphenyl Steric hindrance at meta position; potential for intramolecular hydrogen bonding
2-Methylpropyl benzoate Ester Benzoyl group Smaller substituent (methylpropyl vs. t-butylphenyl); higher volatility and lower thermal stability

Property Analysis

  • Hydrophobicity: The tert-butyl group in this compound significantly increases hydrophobicity compared to compounds with methyl or unsubstituted phenyl groups (e.g., Methyl 2-phenylbutanoate). This property makes it less soluble in polar solvents but more compatible with nonpolar matrices.
  • Reactivity: The ester group is less reactive toward nucleophilic attack than carboxylic acids (e.g., 4-(4-methylphenyl)butanoic acid) but may undergo hydrolysis under acidic or basic conditions.

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